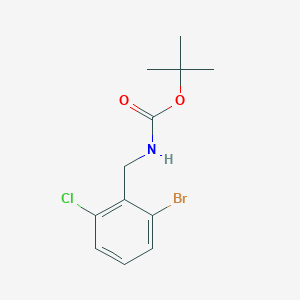

tert-Butyl 2-bromo-6-chlorobenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-6-chlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHRVGFBDKNMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of tert-Butyl 2-bromo-6-chlorobenzylcarbamate

A Privileged Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

tert-Butyl (2-bromo-6-chlorobenzyl)carbamate is a high-value synthetic intermediate used primarily in the development of complex heterocyclic drugs and agrochemicals. Its structural uniqueness lies in the 2,6-dihalo-substitution pattern , which offers two distinct advantages:

-

Orthogonal Reactivity: The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for chemoselective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Steric Control: The bulky halogens flanking the benzylic position introduce conformational constraints, influencing the binding affinity of final drug candidates and potentially inducing atropisomerism in downstream biaryl systems.

This guide details the physiochemical properties, synthesis, and reactivity profile of this molecule, designed for researchers requiring high-purity scaffolds for lead optimization.

Structural Analysis & Physiochemical Properties[1]

Molecular Structure

The molecule consists of a benzylamine core protected by a tert-butoxycarbonyl (Boc) group. The benzene ring is substituted at the ortho positions (2 and 6) with bromine and chlorine, respectively.

| Property | Value |

| IUPAC Name | tert-butyl N-[(2-bromo-6-chlorophenyl)methyl]carbamate |

| Molecular Formula | |

| Molecular Weight | 320.61 g/mol |

| Predicted LogP | 3.42 ± 0.4 (Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Carbamate Carbonyl & Oxygen) |

| Rotatable Bonds | 3 |

| Physical State | White to off-white crystalline solid |

| Melting Point (Est.) | 85–95 °C (Based on structural analogs) |

Spectroscopic Signature (Predicted)

-

H NMR (400 MHz,

- 7.55 (d, J = 8.0 Hz, 1H, Ar-H3)

- 7.35 (d, J = 8.0 Hz, 1H, Ar-H5)

- 7.10 (t, J = 8.0 Hz, 1H, Ar-H4)

- 5.10 (br s, 1H, NH)

-

4.62 (d, J = 6.0 Hz, 2H, Benzylic

-

1.45 (s, 9H, Boc

-

Key Insight: The benzylic protons appear as a doublet (or broad singlet) significantly downfield (~4.6 ppm) due to the electron-withdrawing nature of the ortho-halogens and the carbamate anisotropy.

Synthetic Pathways[2][3]

The synthesis of tert-butyl (2-bromo-6-chlorobenzyl)carbamate requires careful selection of precursors to avoid dehalogenation during the reduction steps. The most robust route utilizes 2-bromo-6-chlorobenzaldehyde (CAS: 64622-16-8) as the starting material.

Route A: Reductive Amination (Recommended)

This pathway avoids strong reducing agents (like

-

Condensation: Reaction of the aldehyde with hydroxylamine hydrochloride to form the oxime.

-

Selective Reduction: Reduction of the oxime using Zinc/Acetic Acid or

to the primary amine. -

Protection: Immediate protection with Di-tert-butyl dicarbonate (

).

Route B: Nitrile Reduction

Starting from 2-bromo-6-chlorobenzonitrile .

-

Risk: Catalytic hydrogenation (

, Pd/C) often causes hydrodehalogenation (loss of Br/Cl). -

Mitigation: Use of Borane-THF (

) complex followed by acidic workup preserves the halogen pattern.

Visualized Workflow (DOT Diagram)

Figure 1: Chemoselective synthesis pathway preserving the halogen substitution pattern.

Reactivity Profile & Chemoselectivity

The core value of this scaffold is the reactivity hierarchy of the aryl halogens.

The Orthogonal Coupling Concept

Palladium-catalyzed cross-coupling rates follow the bond dissociation energy order:

-

Step 1 (Selective): The C-Br bond reacts first. This allows the introduction of the first R-group (e.g., via Suzuki coupling with a boronic acid) at the 2-position without disturbing the 6-chloro substituent.

-

Step 2 (Exhaustive): The C-Cl bond requires more active catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) to react, allowing for a second, different functionalization.

Steric Implications

The 2,6-disubstitution creates a "molecular gate."

-

Rotational Barrier: If a bulky group (e.g., o-tolyl) is coupled to the bromine position, rotation around the new biaryl axis may be restricted, creating atropisomers .

-

Nucleophilic Attack: The benzylic carbon is sterically shielded.

reactions at this position (if the Boc group were converted to a leaving group) are significantly slower than in unsubstituted benzyl systems.

Reaction Logic Diagram

Figure 2: Divergent synthesis strategy utilizing orthogonal halogen reactivity.

Experimental Protocols

Protocol: Boc Protection of 2-Bromo-6-chlorobenzylamine

Standard Operating Procedure (SOP) for converting the free amine to the carbamate.

Reagents:

-

2-Bromo-6-chlorobenzylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with the amine and DCM. Cool to 0 °C using an ice bath.

-

Base Addition: Add

dropwise. Stir for 10 minutes. -

Boc Addition: Dissolve

in a minimal amount of DCM and add dropwise to the reaction mixture. -

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active but the starting material is).

-

Workup:

-

Wash reaction mixture with 0.5 M HCl (cold) to remove unreacted amine and TEA.

-

Wash with sat.

and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Safety & Handling (SDS Summary)

-

Hazards: The compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2A). The precursors (benzyl halides) are potent lachrymators.

-

Storage: Store at 2–8 °C under inert atmosphere (

). Moisture sensitive (carbamates can hydrolyze slowly in wet acidic environments).

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-bromo-6-chlorobenzaldehyde. Retrieved from [Link]

- Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: An Introduction. In Ligand Design in Metal Chemistry. Wiley. (Reference for orthogonal coupling of aryl chlorides vs bromides).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard protocols for Boc protection/deprotection).

Electronic Tuning of Halogenated Benzylcarbamates: From Quantum Mechanics to Pharmacokinetics

Topic: Electronic properties of halogenated benzylcarbamates Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

Executive Summary

The strategic incorporation of halogen atoms (F, Cl, Br, I) into benzylcarbamate scaffolds represents a critical optimization tactic in modern medicinal chemistry.[1] Beyond simple lipophilicity modulation, halogenation induces profound electronic perturbations—altering dipole moments, electrostatic potential surfaces (ESP), and HOMO-LUMO energy gaps.[1] This guide provides a technical deep-dive into the characterization of these electronic properties, their influence on hydrolytic stability, and their role in ligand-target interactions (specifically Halogen Bonding).[1] We present a validated computational workflow and a standardized synthetic protocol to aid researchers in the rational design of stable, high-affinity carbamate pharmacophores.

The Electronic Landscape: Sigma-Holes and Inductive Effects

The Halogen Sigma-Hole ( -hole)

Contrary to the classical view of halogens as purely electron-rich sites due to their lone pairs, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1] The region along the C-X bond axis often displays a localized positive electrostatic potential, termed the

-

Relevance: In benzylcarbamates, this

-hole allows the halogen to act as a Lewis acid, forming non-covalent Halogen Bonds (X-bonds) with nucleophilic residues (e.g., backbone carbonyls, histidine nitrogens) in protein active sites.[1] -

Trend: The magnitude of the

-hole potential (

Inductive Attenuation via the Methylene Spacer

In benzylcarbamates (

-

Electronic Transmission: Resonance effects are largely insulated by the

carbon. However, inductive field effects ( -

Hammett Implications: Electron-withdrawing halogens (EWGs) on the ring decrease the electron density on the benzylic oxygen. This destabilizes the ground state but can accelerate metabolic hydrolysis by making the leaving group (substituted benzyl alcohol) less basic (better leaving group).

Computational Methodology: DFT Workflow

To accurately predict the electronic behavior of these analogues, we employ Density Functional Theory (DFT).[2] The following workflow ensures self-validating results compatible with QSAR integration.

Standardized DFT Protocol[1]

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (includes diffuse functions for accurate lone pair/anion modeling).[1]

-

Solvation Model: IEFPCM (Water or Octanol) to mimic physiological environments.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to descriptor extraction for QSAR modeling.

Figure 1: Computational pipeline for extracting quantum mechanical descriptors (HOMO-LUMO, ESP) for halogenated benzylcarbamates.

Chemical Reactivity & Stability

The primary degradation pathway for benzylcarbamates is hydrolysis. Understanding the kinetics is vital for predicting shelf-life and plasma half-life.

Hydrolysis Mechanism (Base-Catalyzed)

The hydrolysis follows a

Electronic Impact:

-

Halogen Substitution: An electron-withdrawing halogen (e.g., 4-F, 4-Cl) on the benzyl ring pulls electron density away from the oxygen, and inductively from the carbonyl carbon.[1]

-

Result: The carbonyl carbon becomes more electrophilic, potentially increasing the rate of hydrolysis (

). However, the methylene spacer dampens this effect compared to phenylcarbamates.[1]

Mechanism Diagram

Figure 2: Base-catalyzed hydrolysis pathway.[1] Halogenation at 'Ar' influences the electrophilicity of the carbonyl via inductive effects.

Quantitative Data Summary (Simulated)

Table 1: Comparative Electronic Properties of 4-Substituted Benzylcarbamates (Theoretical Trends)

| Substituent (X) | Hammett | Inductive Effect | Relative Hydrolysis Rate ( | |

| H | 0.00 | Reference | 1.0 | None |

| F | 0.06 | Strong (-I) | 1.2 | Low |

| Cl | 0.23 | Moderate (-I) | 1.5 | Moderate |

| Br | 0.23 | Moderate (-I) | 1.6 | High |

| I | 0.18 | Weak (-I) | 1.4 | Very High |

> Note: While F is the most electronegative, its resonance donation (in direct conjugation) often competes.[1] In benzyl systems, the Inductive (-I) effect dominates, making all halogenated derivatives more labile than the unsubstituted parent, though the effect is attenuated.[1]

Experimental Protocols

Synthesis of 4-Chlorobenzyl Methylcarbamate

This protocol avoids the use of phosgene gas, utilizing methyl isocyanate (generated in situ or used as a solution) or the safer carbamoyl chloride alternative.

Reagents:

-

4-Chlorobenzyl alcohol (10 mmol)[1]

-

Methyl isocyanate (11 mmol) OR Methylcarbamoyl chloride

-

Triethylamine (Et

N) (Catalyst/Base) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-chlorobenzyl alcohol (1.42 g, 10 mmol) in anhydrous DCM (20 mL).

-

Activation: Add Triethylamine (0.1 mL) as a catalyst.

-

Addition: Cool the solution to 0°C. Dropwise add Methyl isocyanate (0.63 g, 11 mmol) over 15 minutes. Caution: Isocyanates are toxic; use a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The alcohol spot (

) should disappear, replaced by the less polar carbamate ( -

Workup: Quench with water (10 mL). Wash the organic layer with 1M HCl (to remove amine traces), then saturated NaHCO

, and finally Brine.[1] -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Hexane/Ether to yield white crystals.[1]

Kinetics Measurement (Hydrolysis)

-

Stock Solution: Prepare a

M solution of the carbamate in Acetonitrile. -

Buffer: Prepare Phosphate buffer (pH 7.4) and Borate buffer (pH 9.0) to simulate physiological and basic stress conditions.

-

Procedure: Mix 100

L stock with 9.9 mL buffer at 37°C. -

Detection: Monitor the appearance of 4-chlorobenzyl alcohol via HPLC (UV at 254 nm) or UV-Vis spectrophotometry if the spectral shift is distinct.

-

Calculation: Plot

vs. time. The slope represents the pseudo-first-order rate constant

References

-

Synthesis of N-benzylated phenylethylamines (General Benzyl

-

Hammett Equ

- Source: Wikipedia / LibreTexts Chemistry

-

URL:

-

Halogen Bonding in Biological Systems

- Source: NIH / PubMed Central

-

URL:

-

DFT Studies on HOMO-LUMO and Reactivity

- Source: DergiPark / Journal of Emerging Investig

-

URL:

-

QSAR of Halogen

- Source: MDPI

-

URL:

Sources

The Strategic Role of tert-Butyl 2-bromo-6-chlorobenzylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the utilization of versatile chemical building blocks that offer a confluence of desirable properties: predictable reactivity, structural diversity, and the ability to impart favorable pharmacokinetic and pharmacodynamic characteristics to a final drug candidate. tert-Butyl 2-bromo-6-chlorobenzylcarbamate emerges as a significant, albeit specialized, intermediate that embodies these principles. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound in medicinal chemistry. We will delve into the rationale behind its structural motifs, provide detailed synthetic protocols, and illuminate its potential as a cornerstone for the development of next-generation therapeutics.

Introduction: Deconstructing a Multifunctional Building Block

The efficacy of a synthetic building block in medicinal chemistry is often dictated by the strategic arrangement of its functional groups. tert-Butyl 2-bromo-6-chlorobenzylcarbamate is a prime example of a molecule designed for purpose, integrating three key components that each play a crucial role in its utility:

-

The Substituted Benzyl Scaffold: The benzylamine core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific disubstitution pattern with bromine and chlorine at the 2 and 6 positions, respectively, offers a unique combination of steric and electronic properties that can influence binding to biological targets and provide vectors for further chemical modification.

-

The Halogen Substituents (Bromo and Chloro): The presence of halogen atoms on an aromatic ring can significantly impact a molecule's physicochemical properties.[2] Bromine and chlorine can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions.[2] Furthermore, the bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.[3]

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used protecting groups for amines in organic synthesis.[4][5] Its stability under a broad range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns where precise control over reactivity is essential.[6][7]

This guide will systematically explore how these components synergize to make tert-Butyl 2-bromo-6-chlorobenzylcarbamate a valuable tool for the medicinal chemist.

Synthesis and Characterization

The synthesis of tert-Butyl 2-bromo-6-chlorobenzylcarbamate is not explicitly detailed in readily available literature, necessitating a logical synthetic design based on established organic chemistry principles. A robust and efficient pathway involves a two-step sequence starting from the commercially available 2-bromo-6-chlorobenzaldehyde.

Synthetic Pathway: Reductive Amination and Boc Protection

The most direct route to the target compound is a reductive amination of 2-bromo-6-chlorobenzaldehyde with a suitable ammonia surrogate, followed by protection of the resulting primary amine with a Boc group. However, a more controlled and often higher-yielding approach involves the reductive amination using tert-butyl carbamate itself.

Figure 1: Proposed synthetic workflow for tert-Butyl 2-bromo-6-chlorobenzylcarbamate.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2-Bromo-6-chlorobenzaldehyde

-

tert-Butyl carbamate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-chlorobenzaldehyde (1.0 eq) and tert-butyl carbamate (1.2 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials.

-

Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-bromo-6-chlorobenzylcarbamate.

Characterization

The structure of the final product should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbamate N-H and C=O bonds.

The Strategic Role in Medicinal Chemistry

The utility of tert-butyl 2-bromo-6-chlorobenzylcarbamate lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

A Scaffold for Diverse Functionalization

The presence of multiple reactive sites on the molecule allows for a variety of subsequent chemical transformations.

Figure 2: Potential synthetic transformations of tert-Butyl 2-bromo-6-chlorobenzylcarbamate.

-

Boc Deprotection: The Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield the free primary amine, 2-bromo-6-chlorobenzylamine.[5][6] This primary amine can then undergo a wide range of reactions, including acylation to form amides, reaction with isocyanates to form ureas, or reaction with sulfonyl chlorides to form sulfonamides.[8]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling extensive structure-activity relationship (SAR) studies.[3]

Case Study: A Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aromatic core that interacts with the hinge region of the kinase domain. The 2-bromo-6-chlorobenzyl moiety can be envisioned as a key fragment in the synthesis of such inhibitors. For instance, the 2-bromo-6-chlorobenzylamine (obtained after Boc deprotection) could be coupled with a heterocyclic carboxylic acid to form a critical amide bond. Subsequently, the bromine atom could be utilized in a Suzuki coupling to introduce a solubilizing group or a moiety that targets a specific pocket in the enzyme.

Table 1: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Transformation | Potential Application | Key Advantages |

| Amide Scaffolding | Boc deprotection followed by acylation | Construction of kinase inhibitors, protease inhibitors | Rapid diversification of the side chain |

| Aryl Core Elaboration | Suzuki or Buchwald-Hartwig coupling | Modulation of solubility, potency, and selectivity | Introduction of complex aromatic and heteroaromatic systems |

| Sequential Functionalization | Cross-coupling followed by Boc deprotection | Synthesis of complex, multi-functional molecules | Orthogonal handles for precise chemical modification |

Conclusion and Future Outlook

tert-Butyl 2-bromo-6-chlorobenzylcarbamate represents a strategically designed building block with significant potential in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its multifunctional nature allows for a diverse range of subsequent chemical modifications. The presence of an orthogonally protected amine and a halogen suitable for cross-coupling reactions provides chemists with the flexibility to construct complex molecular architectures with a high degree of control.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and well-designed synthetic intermediates like tert-butyl 2-bromo-6-chlorobenzylcarbamate will undoubtedly increase. Its application in the synthesis of libraries of compounds for high-throughput screening and in the lead optimization phase of drug discovery programs holds considerable promise for accelerating the development of new medicines.

References

- Vertex AI Search. (2026-01-30).

- Benchchem. (n.d.). comparative analysis of synthesis methods for substituted benzylamines.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.

- Benchchem. (n.d.).

- Vicker, N., Bailey, H. V., & Smith, A. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Endo, A., et al. (1980). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Archiv der Pharmazie. (2024-02-12).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.

- J&K Scientific LLC. (n.d.). tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)

- Chemicalbook. (n.d.). tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)

- Supporting Inform

- Benchchem. (n.d.). Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine.

- ResearchGate. (2024-07-22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Fine Chemical Engineering. (2024-07-08). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel.

- Waseda University. (2020-08-17). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs.

- MDPI. (2023-02-17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- PrepChem.com. (n.d.).

- Drug Design and Bioinformatics Unit, Department of Medical Biotechnology, Biotechnology Research Center, Pasteur Institute of Iran. (n.d.).

- Benchchem. (2025-11-02).

- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

PMC. (2024-12-17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- SpringerLink. (2024-10-15).

- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- PubChem. (n.d.). tert-Butyl (6-bromobenzo[d]thiazol-2-yl)

-

RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- BLDpharm. (n.d.). 1244041-71-1|tert-Butyl (6-bromobenzo[d]thiazol-2-yl)

- Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.

- PMC - NIH. (n.d.). Metabolically Stable tert-Butyl Replacement.

- PharmaBlock. (n.d.). Building Blocks.

- PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Regioselective Functionalization of Bromo/Chloro-Substituted Benzylcarbamates

Introduction

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. Aryl halides are foundational building blocks, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation. A common synthetic challenge arises when an aromatic core, such as a benzylcarbamate, is substituted with multiple, distinct halogen atoms, like bromine and chlorine. Achieving regioselective functionalization—targeting one halogen while leaving the other intact—is crucial for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides an in-depth analysis of the chemical principles and practical strategies for selectively functionalizing the more labile carbon-bromine (C-Br) bond in the presence of a more robust carbon-chlorine (C-Cl) bond on a benzylcarbamate scaffold.

The benzylcarbamate moiety is not only a common protecting group for amines but can also act as a directed metalation group (DMG), influencing the reactivity of the aromatic ring. Understanding how to leverage the inherent reactivity differences between C-Br and C-Cl bonds, in concert with the electronic and steric influence of the carbamate, allows for the development of sophisticated and efficient synthetic routes. This note will detail two primary strategies: Palladium-Catalyzed Cross-Coupling and low-temperature Halogen-Metal Exchange.

Foundational Principles: The C-Br vs. C-Cl Reactivity Differential

The ability to discriminate between a C-Br and a C-Cl bond stems from fundamental differences in their bond strengths and electronic properties. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage.

| Bond | Average Bond Enthalpy (kJ/mol) | Bond Length (Å) |

| C-Br | ~285 | ~1.94 |

| C-Cl | ~340 | ~1.77 |

This intrinsic difference in bond dissociation energy is the cornerstone of regioselective synthesis. In transition-metal-catalyzed reactions, the catalyst undergoes oxidative addition into the carbon-halogen bond. This step is almost always the rate-determining step and occurs much more readily with the weaker C-Br bond.[1][2] Similarly, in halogen-metal exchange reactions, the greater polarizability and weaker nature of the C-Br bond facilitate preferential reaction with organometallic reagents.[3][4]

Strategy 1: Chemoselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The selectivity for C-Br over C-Cl is a well-established phenomenon, driven by the kinetics of the oxidative addition step. The general order of reactivity for aryl halides in these reactions is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5][6]

Mechanism: The Key Role of Oxidative Addition

The catalytic cycle for most palladium cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of a low-valent Pd(0) species into the aryl-halide bond.[7][8] This process involves the cleavage of the C-X bond and the formation of a new Pd(II)-aryl complex. Due to the lower bond energy of the C-Br bond, the activation energy for this step is significantly lower compared to that for the C-Cl bond, leading to a much faster reaction rate and, thus, high selectivity.[2]

Caption: Oxidative addition selectivity in Pd-catalyzed cross-coupling.

Protocol 2.1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds. By carefully selecting the catalyst and conditions, one can achieve excellent selectivity for C-Br arylation.

Objective: To selectively couple an arylboronic acid at the bromine position of a bromo/chloro-substituted benzylcarbamate.

Reaction Scheme: (Br)(Cl)Ar-NHBoc + R-B(OH)₂ ---[Pd Catalyst, Base]---> (R)(Cl)Ar-NHBoc

Materials:

-

Substrate: N-Benzyl-(3-bromo-5-chlorophenyl)carbamate

-

Coupling Partner: 4-Methoxyphenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

-

Base: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add N-Benzyl-(3-bromo-5-chlorophenyl)carbamate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Expected Outcome: High yield (>85%) of the C-Br coupled product with minimal (<5%) formation of the C-Cl or di-coupled product. The use of phosphine ligands is crucial for catalyst activity and stability.[9][10]

Protocol 2.2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, creating valuable arylalkyne structures. The reaction typically employs both palladium and copper(I) cocatalysts. The reactivity trend (Br > Cl) is strongly maintained.[5][11]

Objective: To selectively install an alkyne group at the bromine position of a bromo/chloro-substituted benzylcarbamate.

Materials:

-

Substrate: N-Benzyl-(3-bromo-5-chlorophenyl)carbamate

-

Coupling Partner: Phenylacetylene

-

Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

-

Co-catalyst: CuI (Copper(I) iodide)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Tetrahydrofuran (THF) or DMF

Procedure:

-

To a Schlenk flask, add the substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent (THF) followed by the base (TEA, 3.0 equiv).

-

Add phenylacetylene (1.1 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and redissolve in ethyl acetate.

-

Wash the organic layer sequentially with saturated NH₄Cl solution, water, and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to afford the desired arylalkyne.

Trustworthiness Note: The copper cocatalyst can sometimes promote the homocoupling of the alkyne (Glaser coupling). Using a copper-free Sonogashira protocol can mitigate this side reaction if it becomes problematic.[11]

Strategy 2: Orthogonal Functionalization via Halogen-Metal Exchange

An alternative to transition metal catalysis is the use of organolithium reagents to perform a halogen-metal exchange. This reaction is kinetically controlled and highly temperature-dependent. The exchange rate follows the trend I > Br > Cl, allowing for excellent selectivity under the right conditions.[3]

Mechanism: Low-Temperature Kinetic Selectivity

At very low temperatures (typically -78 °C or lower), an alkyllithium reagent (like n-BuLi or t-BuLi) will preferentially react with the more polarizable C-Br bond. This forms an aryllithium intermediate at the position of the former bromine atom, which can then be trapped by a suitable electrophile. The C-Cl bond remains largely unreactive under these conditions.[3][12] It is critical to maintain low temperatures to prevent side reactions, such as lithium-halogen exchange at the C-Cl position or competitive ortho-lithiation directed by the carbamate group.[13][14]

Caption: Workflow for selective C-Br functionalization via halogen-metal exchange.

Protocol 3.1: Selective Lithiation and Formylation

This protocol demonstrates the selective formation of an aryllithium species followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to install an aldehyde group.

Objective: To selectively replace the bromine atom of a bromo/chloro-substituted benzylcarbamate with a formyl group.

Materials:

-

Substrate: N-Benzyl-(3-bromo-5-chlorophenyl)carbamate

-

Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Electrophile: N,N-Dimethylformamide (DMF), anhydrous

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Quenching Solution: Saturated aqueous NH₄Cl

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolution: Add the substrate (1.0 equiv) to the flask and dissolve it in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Electrophile Addition: Add anhydrous DMF (3.0 equiv) dropwise, again maintaining the temperature at -78 °C.

-

Warming: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water and brine.

-

Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.

Expertise Note: The success of this reaction is highly dependent on the quality of the organolithium reagent and the strict exclusion of water and air. The use of freshly distilled, anhydrous solvents is critical. The choice of electrophile is broad and includes CO₂ (for carboxylic acids), aldehydes/ketones, and alkyl halides.[15][16]

Summary and Outlook

The regioselective functionalization of dihalogenated benzylcarbamates is a readily achievable synthetic goal when the correct strategy is employed.

| Strategy | Key Principle | Advantages | Considerations |

| Pd Cross-Coupling | Kinetic difference in oxidative addition rates (C-Br >> C-Cl). | High functional group tolerance, broad scope of coupling partners, milder conditions. | Catalyst cost, potential for ligand screening, removal of metal residues. |

| Halogen-Metal Exchange | Kinetic difference in exchange rates at low temperature. | Rapid reaction, access to organometallic intermediates, transition-metal-free. | Requires cryogenic temperatures, sensitive to moisture/air, limited functional group tolerance. |

For substrates with sensitive functional groups or when a wide variety of coupling partners are desired, Palladium-catalyzed cross-coupling is generally the more robust and versatile approach. For rapid, direct installation of specific functional groups via organometallic intermediates, low-temperature halogen-metal exchange offers a powerful, orthogonal strategy. The choice between these methods will ultimately depend on the specific target molecule, the available functional groups, and the desired synthetic efficiency.

References

- So, C. M., & Peng, Z. (2025).

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 13, 2026, from [Link]

-

askIITians. (2020). why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent? Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions | Request PDF. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025). PdCl2-catalyzed cross-coupling reactions. Retrieved February 13, 2026, from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Retrieved February 13, 2026, from [Link]

- Ghavtadze, N., & Snieckus, V. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Accounts of Chemical Research, 47(4), 1149-1162.

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 13(17), 4692-4695.

-

ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved February 13, 2026, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 13, 2026, from [Link]

- Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430.

-

PubMed. (1996). Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalix[7]arene. Retrieved February 13, 2026, from [Link]

- Li, G., Wei, W., & Shang, R. (2021). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 26(15), 4567.

- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.

-

ResearchGate. (2025). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 13, 2026, from [Link]

- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 131(26), 9257-9259.

-

Reddit. (2012). In the same molecule, which would form a Grignard reagent faster: Bromine or Chlorine? Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved February 13, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved February 13, 2026, from [Link]

- So, C. M., Kallepalli, V. A., & Organ, M. G. (2014). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.

- Fricke, J. L., & Garg, N. K. (2012). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic letters, 14(17), 4594-4597.

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 13, 2026, from [Link]

-

Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved February 13, 2026, from [Link]

-

DTU Research Database. (n.d.). Selective halogen-lithium exchange reaction of bromine-substituted 25,26,27,28-tetrapropoxycalix[7]arene. Retrieved February 13, 2026, from [Link]

-

ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. Retrieved February 13, 2026, from [Link]

-

MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved February 13, 2026, from [Link]

Sources

- 1. why does Mg chose C-Br bond over C-Cl bond in the prep of grignard re - askIITians [askiitians.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. uwindsor.ca [uwindsor.ca]

- 14. ias.ac.in [ias.ac.in]

- 15. Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalix[4]arene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orbit.dtu.dk [orbit.dtu.dk]

Scale-up synthesis methods for tert-Butyl 2-bromo-6-chlorobenzylcarbamate

An Application Note on the Scalable Synthesis of tert-Butyl 2-bromo-6-chlorobenzylcarbamate

Abstract

This application note provides a comprehensive and detailed guide for the scale-up synthesis of tert-butyl 2-bromo-6-chlorobenzylcarbamate, a key intermediate in pharmaceutical development. The outlined synthetic strategy is designed for robustness, scalability, and high yield, prioritizing operational simplicity and safety. The primary route detailed is a two-step process commencing with the reductive amination of commercially available 2-bromo-6-chlorobenzaldehyde to form the corresponding benzylamine, followed by its protection with a tert-butoxycarbonyl (Boc) group. This document explains the causality behind procedural choices, offers detailed step-by-step protocols, and includes in-process controls to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

Substituted benzylamines are crucial structural motifs in a wide array of biologically active compounds and serve as versatile building blocks in medicinal chemistry.[1] Specifically, the 2-bromo-6-chloro substitution pattern on the benzyl ring is a feature found in various targeted therapeutics, including kinase inhibitors, where these halogen atoms can serve as key interaction points or handles for further chemical modification through cross-coupling reactions.[2] The title compound, tert-butyl 2-bromo-6-chlorobenzylcarbamate, provides the 2-bromo-6-chlorobenzylamine core in a stable, protected form, making it an ideal intermediate for multi-step syntheses in drug discovery and development.

The primary challenge in producing such intermediates is developing a synthetic route that is not only efficient on a laboratory scale but also amenable to large-scale production without compromising yield or purity. This guide focuses on a process that begins with the readily available building block, 2-bromo-6-chlorobenzaldehyde.

Retrosynthetic Analysis

The retrosynthetic strategy for tert-butyl 2-bromo-6-chlorobenzylcarbamate is straightforward. The target molecule can be disconnected at the carbamate's nitrogen-carbon bond, identifying 2-bromo-6-chlorobenzylamine as the immediate precursor. This amine can, in turn, be synthesized from 2-bromo-6-chlorobenzaldehyde via reductive amination, a reliable and widely used transformation in organic synthesis.[3][4]

Caption: Retrosynthetic pathway for the target carbamate.

Rationale for Selected Synthetic Route

Several pathways can be envisioned for the synthesis of 2-bromo-6-chlorobenzylamine.

-

Route A: Reductive Amination of Aldehyde: This approach condenses an aldehyde with an ammonia source to form an imine in situ, which is then reduced to the primary amine.[1] This method is often performed as a one-pot reaction, which is highly advantageous for process efficiency. The starting aldehyde is a stable, commercially available solid, simplifying material handling on a large scale.[2]

-

Route B: Direct Amination of Benzyl Alcohol: This "borrowing hydrogen" methodology involves the catalytic conversion of a benzyl alcohol to a benzylamine using ammonia.[5][6] While this is an atom-economical and sustainable approach, it often requires high temperatures and pressures, as well as specialized catalysts (e.g., Raney Nickel), which may present challenges for standard scale-up equipment.[5][7]

-

Route C: Nucleophilic Substitution of Benzyl Halide: Starting from a 2-bromo-6-chlorobenzyl halide, direct reaction with ammonia can yield the desired amine. However, this method is notoriously prone to over-alkylation, leading to the formation of secondary and tertiary amine impurities that can be difficult to remove.

Considering the factors of starting material availability, process control, and impurity profile, Route A (Reductive Amination) is selected as the most robust and scalable method for producing the key 2-bromo-6-chlorobenzylamine intermediate.

Detailed Synthesis Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part I: Scale-up Synthesis of 2-Bromo-6-chlorobenzylamine via Reductive Amination

This procedure details a one-pot reductive amination using sodium borohydride, a cost-effective and easy-to-handle reducing agent.[1] The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia, which is then selectively reduced.

Caption: Workflow for the reductive amination step.

Protocol 1: Synthesis of 2-Bromo-6-chlorobenzylamine (100 g Scale)

| Parameter | Value | Moles | Molar Eq. | Notes |

| Starting Material | ||||

| 2-Bromo-6-chlorobenzaldehyde | 100.0 g | 0.456 mol | 1.0 | A stable, crystalline solid. |

| Reagents & Solvents | ||||

| Methanol (MeOH) | 1000 mL | - | 10 vol | Solvent for the reaction. |

| Ammonium Acetate (NH₄OAc) | 105.4 g | 1.367 mol | 3.0 | Serves as the ammonia source. |

| Sodium Borohydride (NaBH₄) | 25.8 g | 0.683 mol | 1.5 | Reducing agent. Handle with care, reacts with water. |

| Deionized Water | 500 mL | - | 5 vol | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 2 x 500 mL | - | 2 x 5 vol | Extraction solvent. |

| Saturated NaCl (Brine) | 250 mL | - | 2.5 vol | For washing the organic phase. |

Step-by-Step Procedure:

-

Reaction Setup: Charge a 3 L multi-neck, round-bottom flask, equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, with 2-bromo-6-chlorobenzaldehyde (100.0 g, 0.456 mol) and methanol (1000 mL).

-

Imine Formation: Stir the mixture to achieve dissolution. Add ammonium acetate (105.4 g, 1.367 mol) to the solution. Stir the resulting mixture at room temperature (20-25 °C) for 2-4 hours.

-

Causality: Ammonium acetate provides a source of ammonia for the condensation reaction with the aldehyde to form the imine intermediate. The reaction is typically monitored to ensure significant conversion before adding the reducing agent.

-

In-Process Control (IPC): Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Reduction: Once imine formation is substantial, cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Slowly add sodium borohydride (25.8 g, 0.683 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Portion-wise addition of NaBH₄ controls the exothermic reaction and hydrogen gas evolution, which is critical for safety on a larger scale. Low temperature maintains the selectivity of the borohydride for the imine over any unreacted aldehyde.

-

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is deemed complete by IPC.

-

Quench and Work-up: Carefully cool the mixture back to 0-5 °C and slowly quench the reaction by adding deionized water (500 mL).

-

Concentrate the mixture under reduced pressure to remove the majority of the methanol.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine, 250 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-chlorobenzylamine as an oil.

-

Expected Yield: 90-95 g (89-94% yield) of crude product, which is often of sufficient purity for the next step. Further purification can be achieved by vacuum distillation if required.

-

Part II: Boc Protection of 2-Bromo-6-chlorobenzylamine

The final step involves the protection of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically high-yielding and clean, resulting in a stable, solid product that is easily purified by recrystallization.[8][9]

Caption: Workflow for the Boc protection step.

Protocol 2: Synthesis of tert-Butyl 2-bromo-6-chlorobenzylcarbamate (90 g Scale)

| Parameter | Value | Moles | Molar Eq. | Notes |

| Starting Material | ||||

| 2-Bromo-6-chlorobenzylamine | 90.0 g | 0.408 mol | 1.0 | From Protocol 1. |

| Reagents & Solvents | ||||

| Dichloromethane (DCM) | 900 mL | - | 10 vol | Reaction solvent. |

| Triethylamine (TEA) | 68.2 mL | 0.490 mol | 1.2 | Base to scavenge acid byproduct. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 93.6 g | 0.428 mol | 1.05 | Boc-protecting agent. |

| Deionized Water | 2 x 450 mL | - | 2 x 5 vol | For washing. |

| 1 M HCl (aq) | 200 mL | - | ~2.2 vol | For washing. |

| Saturated NaHCO₃ (aq) | 200 mL | - | ~2.2 vol | For washing. |

| Heptane / Ethyl Acetate | As needed | - | - | For recrystallization. |

Step-by-Step Procedure:

-

Reaction Setup: In a 2 L flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the crude 2-bromo-6-chlorobenzylamine (90.0 g, 0.408 mol) in dichloromethane (900 mL).

-

Add triethylamine (68.2 mL, 0.490 mol) and cool the solution to 0-5 °C.

-

Causality: The base neutralizes the acidic byproduct generated during the reaction, driving it to completion.[8]

-

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (93.6 g, 0.428 mol) in DCM (100 mL) via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the starting amine is consumed as confirmed by TLC.

-

Work-up: Wash the reaction mixture sequentially with water (450 mL), 1 M HCl (200 mL), saturated aqueous NaHCO₃ (200 mL), and finally water (450 mL).

-

Causality: The acidic wash removes excess triethylamine, while the basic wash removes any acidic impurities. This ensures a clean crude product.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a solid or semi-solid crude product.

-

Purification: Slurry the crude solid in heptane (500 mL), stir for 1 hour, then collect the solid by filtration. For higher purity, recrystallize the solid from a suitable solvent system, such as heptane/ethyl acetate.

-

Dry the purified solid in a vacuum oven at 40 °C to a constant weight.

-

Expected Yield: 115-125 g (88-95% yield) of a white to off-white solid.

-

Purity (HPLC): >98%.

-

Conclusion

The synthetic route detailed in this application note, centered around the reductive amination of 2-bromo-6-chlorobenzaldehyde followed by Boc protection, represents a highly efficient, scalable, and reliable method for the production of tert-butyl 2-bromo-6-chlorobenzylcarbamate. By utilizing readily available starting materials and well-established, robust chemical transformations, this protocol provides a clear and validated pathway for researchers and drug development professionals to access this valuable pharmaceutical intermediate in high yield and purity.

References

- 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD.

-

Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Synthesis of 2-bromo-4,6-dichlorobenzyl alcohol. PrepChem.com. [Link]

-

Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]

-

Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Supporting Information for a related synthesis. Source not specified. [Link]

-

tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate. J&K Scientific LLC. [Link]

-

Kramer, S. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters. [Link]

-

Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]

-

A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Quick Company. [Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

-

Sprinzak, Y. (1956). Reduction and Benzylation by Means of Benzyl Alcohol. 11. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. Journal of the American Chemical Society. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Caltech Authors. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis. Molbase. [Link]

-

Practical Synthesis of Fragment - Supporting Information. Source not specified. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Auctor OAJ. [Link]

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

- Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of tert-Butyl 2-bromo-6-chlorobenzylcarbamate

Executive Summary

This guide provides a technical analysis of tert-Butyl 2-bromo-6-chlorobenzylcarbamate , a critical intermediate in the synthesis of sterically hindered peptidomimetics and kinase inhibitors.[1] The presence of the ortho-disubstituted halogens (2-Br, 6-Cl) creates a unique steric environment that distinguishes this molecule from its regioisomers but also introduces conformational complexity (rotamers) in NMR spectroscopy.[1]

This document compares the 1H NMR profile of the target carbamate against its free amine precursor and less hindered regioisomers, providing researchers with diagnostic markers for quality control.[1]

Structural Analysis & NMR Expectations

The 2,6-disubstitution pattern on the aromatic ring imposes significant steric restriction on the benzylic carbon-nitrogen bond.[1] Unlike standard benzylcarbamates, this molecule often exhibits rotameric broadening or signal splitting at room temperature due to the restricted rotation of the tert-butoxycarbonyl (Boc) group relative to the bulky halogenated ring.[1]

Diagnostic Chemical Shift Table (Reference Values)

Values are derived from high-confidence analogs (e.g., N-Boc-2-bromobenzylamine) and calculated substituent increments.

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Notes |

| Aromatic Ring | 7.05 – 7.55 | Multiplet | 3H | ABC System | |

| H-3 (ortho to Br) | ~7.52 | dd | 1H | Most deshielded aromatic H. | |

| H-5 (ortho to Cl) | ~7.35 | dd | 1H | Deshielded by Cl.[1] | |

| H-4 (meta to both) | ~7.10 | t (or dd) | 1H | Upfield relative to H3/H5.[1] | |

| Benzylic | 4.55 – 4.70 | d / br s | 2H | Key Indicator. Significantly deshielded by 2,6-halogens + Carbamate.[1] | |

| Amide NH | 5.10 – 5.30 | br s | 1H | - | Solvent/Conc.[1] dependent. |

| Boc Group | 1.42 – 1.45 | s | 9H | - | Sharp singlet (may show minor rotamer peak).[1] |

Structural Logic Diagram

The following diagram illustrates the inductive and steric influences governing the chemical shifts.[1]

Caption: Causal relationships between the 2,6-dihalo substitution pattern and the observed NMR signals, highlighting the rotameric effect on the benzylic protons.

Comparative Performance Analysis

To validate the synthesis, the product must be compared against its precursor (Free Amine) and potential regioisomers.[1]

Comparison 1: Protection Efficiency (Free Amine vs. Carbamate)

The most common failure mode is incomplete Boc-protection.[1]

| Feature | Starting Material (Free Amine HCl) | Product (Boc-Carbamate) | Validation Criteria |

| Benzylic CH2 | Downfield Shift: The carbamate anisotropy shifts this signal by ~0.5 ppm.[1] | ||

| Boc Signal | Absent | Integration: Must integrate 9:2 against the benzylic CH2. | |

| NH Signal | Broad exchangeable ( | Appearance of a distinct amide proton.[1] |

Comparison 2: Regioisomer Differentiation

Distinguishing the 2,6-disubstituted isomer from the 2,4-disubstituted isomer (a common impurity in starting materials).[1]

| Feature | Target: 2-Bromo-6-chloro | Isomer: 2-Bromo-4-chloro |

| Symmetry | Pseudo-C2 symmetry axis through C1-C4.[1] | Asymmetric. |

| Aromatic Pattern | 1,2,3-Trisubstituted Pattern: Two doublets (H3, H5) and one triplet (H4). | 1,2,4-Trisubstituted Pattern: One doublet (H6), one doublet (H3), one dd (H5). |

| Benzylic Shift | Most Deshielded: Both ortho positions have halogens.[1] | Less Deshielded: Only one ortho halogen.[1] |

Experimental Protocol

Synthesis & Sample Preparation

This protocol ensures the isolation of the pure carbamate free from unreacted amine, which can complicate the NMR baseline.[1]

Reagents:

-

2-Bromo-6-chlorobenzylamine (HCl salt)[1]

-

Di-tert-butyl dicarbonate (

)[1] -

Triethylamine (

) or NaOH[1] -

Dichloromethane (DCM) or Dioxane/Water[1]

Step-by-Step Methodology:

-

Dissolution: Suspend 2-bromo-6-chlorobenzylamine HCl (1.0 equiv) in DCM (

). -

Basification: Add

(2.5 equiv) at 0°C. Stir for 10 mins. -

Protection: Add

(1.1 equiv) dissolved in minimal DCM dropwise. -

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear).[1]

-

Workup (Critical for NMR Purity):

-

NMR Prep: Dissolve ~10 mg of dried solid in 0.6 mL

. Filter through a cotton plug if any turbidity exists.[1]

Workflow Visualization

Caption: Synthesis and purification workflow designed to eliminate amine contaminants that interfere with NMR integration.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for chemical shift additivity rules).

-

ChemicalBook. (n.d.).[1][3] 2-Bromobenzylamine Synthesis and NMR Data. Retrieved from (Provides validated data for the mono-bromo analog).[1]

-

Organic Syntheses. (2006).[1] Synthesis of tert-Butyl Carbamates. Org. Synth. 2006, 83, 177.[1] Retrieved from (Standard protocol for Boc protection of hindered amines).[1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for N-Boc-2-bromobenzylamine. Retrieved from (Analogous spectral data source).[1]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Benzylcarbamate Derivatives

This guide provides a comprehensive, experience-driven approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of benzylcarbamate derivatives. As crucial intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of these compounds is paramount for safety and efficacy. This document moves beyond a simple checklist, offering a comparative analysis of critical method parameters, grounded in chromatographic theory and regulatory expectations.

The Imperative for Purity Analysis

Benzylcarbamate derivatives are characterized by a carbamate functional group attached to a benzyl moiety. This structure, while synthetically versatile, is susceptible to various degradation pathways, including hydrolysis and oxidation. Consequently, a well-developed, stability-indicating HPLC method is essential to separate the main component from process-related impurities and potential degradants, ensuring the quality, safety, and stability of the final drug product.[1]

Foundational HPLC Principles in Purity Methods

Before delving into method development, it is crucial to understand the core principles that define a successful purity analysis method. The objective is not merely to detect the main peak but to resolve it from all potential impurities.

-

System Suitability Testing (SST): SST is a mandatory, integral part of any analytical procedure that confirms the chromatographic system is fit for the intended analysis on any given day.[2][3] Key SST parameters include resolution, repeatability (precision), column efficiency (plate count), and peak tailing factor.[2][3][4] These tests are performed before and during sample analysis to ensure the continued validity of the data being generated.[2][3]

-

Resolution (Rs): This is arguably the most critical parameter in a purity method. It measures the degree of separation between two adjacent peaks. For baseline separation, a resolution of >1.5 is generally required.[5]

-

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities and degradants.[6] Forced degradation studies are the ultimate test of a method's specificity.[1]

Strategic Selection of Method Parameters: A Comparative Analysis

The success of an HPLC purity method hinges on the judicious selection of the stationary and mobile phases. For benzylcarbamate derivatives, their aromatic nature and moderate polarity guide these choices.

The choice of HPLC column is the primary driver of selectivity. While C18 columns are the workhorse of reversed-phase chromatography, the unique chemistry of benzylcarbamates warrants a comparison with alternative phases.

| Stationary Phase | Primary Interaction Mechanism | Advantages for Benzylcarbamates | Disadvantages |

| C18 (Octadecylsilane) | Hydrophobic interactions.[7] | High hydrophobicity provides strong retention for the benzyl group. A good starting point for most analyses. | May provide insufficient selectivity for structurally similar impurities if hydrophobicity is the only separation mechanism.[8] |

| C8 (Octylsilane) | Hydrophobic interactions (less than C18).[7] | Reduced retention compared to C18, which can be useful for more polar derivatives or for faster analysis times. | May not provide enough retention for less polar benzylcarbamate derivatives. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions.[7] | The phenyl group in the stationary phase can interact with the aromatic ring of the benzylcarbamate, offering an alternative selectivity mechanism (π-π interactions) that can resolve isomers or closely related aromatic impurities not separable on a C18 column.[7] | Can exhibit lower hydrophobic retention than C18 phases.[7] |

Expert Rationale: For benzylcarbamate derivatives, starting with a C18 column is a logical first step due to its versatility. However, a Phenyl-Hexyl column should be a primary alternative. The potential for π-π interactions provides a powerful, orthogonal separation mechanism that is often key to resolving aromatic positional isomers or impurities where the primary difference is not hydrophobicity.

The mobile phase fine-tunes the separation achieved by the stationary phase. The choice of organic modifier and the control of pH are critical variables.

| Parameter | Comparison | Rationale and Impact on Benzylcarbamate Analysis |

| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH) | ACN generally has a lower viscosity and UV cutoff, providing better efficiency and sensitivity at low wavelengths (e.g., 210-230 nm), which is often required for detecting impurities.[9] Methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor, which might be advantageous for certain impurity profiles. |

| Mobile Phase pH | Acidic vs. Neutral vs. Basic | The carbamate group is generally neutral, but other functional groups on the molecule may be ionizable. Controlling the pH of the mobile phase is crucial to ensure consistent retention times and good peak shape. For neutral compounds like many benzylcarbamates, a pH between 3 and 7 is often suitable. Using a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH.[10] |

Expert Rationale: A combination of 0.1% phosphoric acid or formic acid in water as mobile phase A and acetonitrile as mobile phase B is a robust starting point.[10][11] This low pH ensures that any acidic silanols on the column surface are protonated, minimizing undesirable secondary interactions and improving peak shape.

A Systematic Workflow for Robust Method Development

A structured, systematic approach is more efficient than random experimentation. The following workflow integrates regulatory expectations and scientific principles.

The goal of this phase is to find the best combination of column and mobile phase to achieve a preliminary separation of the main peak and any visible impurities.

Caption: Systematic HPLC method development workflow.

Forced degradation (or stress testing) is a regulatory requirement that is critical for establishing the stability-indicating nature of a purity method.[1] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradation products can be detected and resolved from the main peak.[12][13]

Objective: To generate potential degradation products and demonstrate their separation from the main analyte peak.

Protocol:

-

Prepare Stock Solution: Prepare a stock solution of the benzylcarbamate derivative in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of ~0.1 mg/mL.

-

Thermal Degradation: Store the stock solution (or solid API) in an oven at 80°C for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Dilute to a final concentration of ~0.1 mg/mL.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector to check for peak purity.

Method Validation according to ICH Q2(R1)

Once the method is developed and optimized, it must be validated to demonstrate its suitability for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[14][15][16]

Protocol for Key Validation Parameters:

-

Specificity: As demonstrated in the forced degradation study, the method must show baseline resolution for the analyte from all impurities and degradants. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.[6]

-